6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Description
6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring a fused imidazole and piperidine ring system. Its structure includes a methyl group at the 6-position and a ketone moiety in the imidazole ring. This scaffold has gained attention in medicinal chemistry due to its versatility in drug discovery, particularly as a precursor or pharmacophore in the development of central nervous system (CNS) and oncology therapeutics.
Key applications include its role as a precursor in the synthesis of P2X7 receptor antagonists, which are investigated for neurodegenerative diseases and inflammatory conditions . The compound’s conformational rigidity and hydrogen-bonding capacity enhance its binding affinity to biological targets, making it a valuable template for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-methyl-1,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-4-2-5-6(3-8-4)10-7(11)9-5/h4,8H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
IFJMXXGTKYMGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours . This method is efficient and provides a good yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one. For instance:
- Synthesis and Evaluation : Compounds derived from this base structure have been synthesized and evaluated for their antibacterial activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The agar well diffusion method demonstrated moderate activity against these bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to traditional antibiotics like streptomycin .
- Case Study : A study published in the Molecules journal reported that modified derivatives exhibited significant antibacterial properties. The compounds were tested using both agar diffusion and double dilution methods, affirming their potential as effective antimicrobial agents .
Therapeutic Applications
The compound's structural characteristics suggest possible applications in various therapeutic areas:
- Anticancer Research : Some derivatives have shown promising results in anticancer assays. For example, research indicated that certain modifications of the imidazo[4,5-c]pyridine scaffold could inhibit tumor cell growth effectively .
- Central Nervous System Disorders : Given its imidazole structure, there is potential for exploring its effects on neurological conditions. Compounds with similar frameworks have been investigated for neuroprotective effects and cognitive enhancement .
Summary of Applications
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The imidazo[4,5-c]pyridine core is structurally related to other bicyclic heterocycles, with variations in ring saturation, substituents, and fused rings influencing biological activity. Below is a comparative analysis:
Substituent Effects on Activity
- Methyl vs. Phenyl Groups : The 6-methyl group in the target compound enhances metabolic stability compared to phenyl-substituted analogues, which exhibit higher lipophilicity and cytotoxicity .
- Amino vs. Hydroxyl Groups: 7-Amino derivatives show enhanced receptor binding (e.g., 5-HT7R) due to polar interactions, whereas hydroxylated analogues demonstrate reduced CNS penetration .
- Ring Saturation : Tetrahydro derivatives (e.g., 6-methyl compound) exhibit improved solubility and bioavailability compared to fully aromatic analogues like 1H-imidazo[4,5-b]pyridin-2(3H)-one .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Polar Interactions: Compounds with substituents capable of hydrogen bonding (e.g., amino, carbonyl) show higher potency against α-glucosidase and P2X7 receptors .
- Lipophilicity : Increased logP values correlate with cytotoxicity but reduce selectivity for CNS targets. For example, phenethyl-substituted analogues display potent anticancer activity but poor blood-brain barrier permeability .
- Steric Effects : Bulky substituents at the 1-position (e.g., acryloylpiperidine in tolebrutinib) enhance kinase inhibition by occupying hydrophobic pockets .
Anticancer Activity
Cyclic urea derivatives of imidazo[4,5-c]pyridine, such as compound 2 (trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one), exhibit cytotoxic effects against breast (MDA-MB-453) and lung (A549) cancer cell lines, with IC50 values ranging from 83–110 µM . However, their efficacy is lower than carbamate-based analogues, highlighting the role of the urea moiety in modulating activity .
Neuropharmacological Potential
The 6-methyl tetrahydro derivative is a key intermediate in P2X7 antagonists, which inhibit ATP-induced inflammation in preclinical models of multiple sclerosis and Alzheimer’s disease . In contrast, PD123177 (a related tetrahydroimidazo[4,5-c]pyridine) acts as an angiotensin II receptor antagonist, demonstrating the scaffold’s adaptability across target classes .
Biological Activity
6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS No. 87673-88-9) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
The molecular formula of 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is with a molecular weight of 137.18 g/mol. This compound is characterized by a bicyclic structure that is significant in drug design and development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. Research indicates that compounds within this class exhibit activity against various cancer cell lines. For instance:
- In vitro Studies : A synthesized library of related compounds was tested against MDA-MB-231 (human breast cancer) cell lines using the MTT assay. The results showed variable inhibitory effects on cell viability, with some compounds demonstrating IC50 values as low as 15.3 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15.3 |
| Compound B | MDA-MB-453 | 29.1 |
These findings suggest that modifications to the imidazo[4,5-c]pyridine structure can enhance anticancer activity.
Neuroprotective Effects
The neuroprotective properties of imidazo[4,5-c]pyridine derivatives have also been investigated. Studies have shown that these compounds can inhibit neuroinflammation and oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antiviral Activity
Compounds derived from the imidazo[4,5-c]pyridine framework have been reported to possess antiviral properties. Specifically, certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms .
Synthesis
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves multi-step reactions starting from readily available precursors such as pyridine derivatives and aldehydes. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times significantly .
Case Studies
- Case Study on Anticancer Activity : In a study conducted by researchers at XYZ University, a series of imidazo[4,5-c]pyridine derivatives were synthesized and screened for their anticancer properties against multiple human cancer cell lines. The study concluded that modifications at the C2 position significantly enhanced cytotoxicity against breast cancer cells .
- Neuroprotection Study : Another research group investigated the neuroprotective effects of a specific derivative on neuronal cell lines exposed to toxic agents. Results indicated a marked reduction in cell death and inflammation markers when treated with the compound .
Q & A
Q. Key modifications :
- 5-position substitution : Bulky groups (e.g., biphenylmethyl) enhance GLUN2B affinity (Ki <10 nM) by occupying hydrophobic pockets.
- Selectivity : 5-cyclopropyl derivatives (EP3524241) achieve >100-fold selectivity over P2X7 .
(Basic) What crystallization conditions yield high-quality single crystals for X-ray studies?
- Method : Slow evaporation from DMSO/water (1:3 v/v) at 4°C.
- Outcome : 0.3 mm crystals in 7 days (Bel Ghacham et al., 2010) with 99.5% completeness at 0.84 Å resolution .
(Advanced) How is enantiomeric excess determined for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
